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Introduction

CA-170 is an orally bioavailable small molecule designed to dually inhibit the immune
checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-
cell Activation (VISTA).[1][2] By targeting these two distinct negative regulatory pathways in the
tumor microenvironment, CA-170 aims to restore and enhance anti-tumor T-cell responses.[2]
[3][4] Preclinical studies have demonstrated that CA-170 can promote T-cell proliferation and
effector functions, leading to significant anti-tumor efficacy in various syngeneic mouse tumor
models, both as a monotherapy and in combination with other anti-cancer agents.[2][3]

This document provides detailed application notes and protocols for the preclinical evaluation
of CA-170 in combination with standard-of-care chemotherapeutic agents. The provided
methodologies are based on published preclinical studies and are intended to guide
researchers in designing and executing robust in vivo experiments to assess the synergistic
potential of CA-170 with chemotherapy.

Data Presentation: In Vivo Efficacy of CA-170
Combination Therapy
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The following tables summarize the quantitative data from preclinical studies evaluating the
anti-tumor efficacy of CA-170 in combination with chemotherapy in the CT26 syngeneic mouse

model.

Table 1: Efficacy of CA-170 in Combination with Docetaxel in the CT26 Colon Carcinoma

Model

Treatment Group

Dose and Schedule

Tumor Growth
Inhibition (TGI) (%)

Statistical
Significance (p-

value)

CA-170 10 mg/kg/day, oral 43% <0.05

Docetaxel 1 mg/kg/day 44% <0.05

Docetaxel 10 mg/kg/day 43% <0.05
10 mg/kg/day (CA-

CA-170 + Docetaxel 170) + 10 mg/kg/day 68% <0.05

(Docetaxel)

Data from a study in Balb/c mice bearing CT26 tumors, with treatment administered for 12

days.[4]

Table 2: Efficacy of CA-170 in Combination with Cyclophosphamide in the CT26 Colon

Carcinoma Model

Treatment Group

Dose and Schedule

Outcome

Statistical
Significance (p-
value)

CA-170 +
Cyclophosphamide

3 mg/kg/day (CA-170,

oral) + 100 mg/kg
(CTX, single dose)

Statistically significant

survival advantage

<0.001

CA-170 +
Cyclophosphamide

10 mg/kg/day (CA-
170, oral) + 100
mg/kg (CTX, single
dose)

Statistically significant

survival advantage

<0.001
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Data from a study in Balb/c mice bearing CT26 tumors.[4]

Signaling Pathways and Experimental Workflow
Signaling Pathway of CA-170 Action

CA-170 Mechanism of Action
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Caption: Dual inhibition of PD-L1 and VISTA by CA-170.

Experimental Workflow for In Vivo Combination Studies
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Preclinical In Vivo Combination Study Workflow

Study Setup
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Caption: Workflow for CA-170 and chemotherapy combination studies.
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Experimental Protocols
In Vivo Syngeneic Tumor Model (CT26)

Objective: To evaluate the anti-tumor efficacy of CA-170 in combination with chemotherapy in a
murine colon carcinoma model.

Materials:
e Cell Line: CT26 murine colon carcinoma cells.
e Animals: Female Balb/c mice, 6-8 weeks old.

e Reagents:

[e]

CA-170 (formulated for oral administration).

o Chemotherapeutic agent (e.g., Docetaxel, Cyclophosphamide).

o Vehicle control for CA-170.

o Saline or appropriate vehicle for chemotherapy.

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

o Phosphate-Buffered Saline (PBS), sterile.

o Trypsin-EDTA.

e Equipment:

Laminar flow hood.

[e]

o

CO2 incubator (37°C, 5% CO2).

[¢]

Centrifuge.

[¢]

Hemocytometer or automated cell counter.

[e]

Syringes (1 mL) with needles (27-30 gauge).

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Oral gavage needles.
o Digital calipers.
o Animal balance.
Protocol:
e Cell Culture:
1. Culture CT26 cells in complete medium in a CO2 incubator.
2. Passage cells every 2-3 days to maintain exponential growth.

3. On the day of implantation, harvest cells using Trypsin-EDTA, wash with PBS, and
resuspend in sterile PBS at a concentration of 5 x 106 cells/mL. Keep on ice.

e Tumor Implantation:
1. Anesthetize mice according to approved institutional protocols.
2. Shave the right flank of each mouse.

3. Inject 100 pL of the CT26 cell suspension (5 x 1075 cells) subcutaneously into the shaved
flank.

4. Monitor mice until they recover from anesthesia.
e Treatment:

1. Monitor tumor growth by measuring tumor dimensions with digital calipers every 2-3 days.
Calculate tumor volume using the formula: Volume = (Length x Width"2) / 2.

2. When tumors reach a mean volume of approximately 100-150 mm3, randomize mice into
treatment groups (n=8-10 mice per group).

3. CA-170 Administration: Administer CA-170 or vehicle control daily via oral gavage at the
desired dose (e.g., 10 mg/kg).
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4. Chemotherapy Administration: Administer the chemotherapeutic agent or its vehicle via
intraperitoneal (IP) injection at the specified dose and schedule (e.g., Docetaxel daily,
Cyclophosphamide as a single dose).

5. Combination Therapy: Administer both CA-170 and the chemotherapeutic agent according
to their respective schedules.

e Monitoring and Endpoint:
1. Continue to measure tumor volume and body weight 2-3 times per week.

2. Euthanize mice if tumor volume exceeds the protocol-defined limit, if there is significant
body weight loss (>20%), or at the end of the study period.

3. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g.,
flow cytometry, immunohistochemistry).

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by
Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment
following treatment.

Protocol:
e Tumor Digestion:
1. Excise tumors and place them in cold PBS.

2. Mince the tumors into small pieces and digest using a tumor dissociation kit or a cocktalil
of collagenase and DNase.

3. Incubate at 37°C with agitation.
4. Filter the cell suspension through a 70 pum cell strainer to obtain a single-cell suspension.

5. Lyse red blood cells using an ACK lysis buffer.
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e Staining:
1. Count the cells and resuspend in FACS buffer (PBS with 2% FBS).
2. Block Fc receptors with an anti-CD16/32 antibody.

3. Stain for surface markers using fluorescently conjugated antibodies (e.g., anti-CD45, anti-
CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-PD-1).

4. For intracellular staining (e.g., for cytokines like IFN-y or granzyme B), fix and
permeabilize the cells after surface staining, then stain with the intracellular antibodies.

o Data Acquisition and Analysis:
1. Acquire samples on a flow cytometer.

2. Analyze the data using appropriate software to quantify the different immune cell
populations.

Discussion on Combination with Platinum-Based
Chemotherapy

While direct preclinical data for the combination of CA-170 with platinum-based
chemotherapies such as oxaliplatin or carboplatin are not currently available in the public
domain, there is a strong scientific rationale for such a combination. Preclinical studies have
demonstrated that oxaliplatin can induce immunogenic cell death, leading to an influx of T-cells
into the tumor microenvironment. Furthermore, studies combining anti-PD-L1 antibodies with
oxaliplatin in the CT26 syngeneic model have shown synergistic anti-tumor effects. This was
associated with an increase in tumor-infiltrating activated CD8+ T cells and a decrease in
regulatory T cells. Given that CA-170 targets the PD-L1 pathway, it is plausible that it would
also synergize with platinum-based agents. Further preclinical investigation into this
combination is warranted.

Conclusion

CA-170, as a dual inhibitor of PD-L1 and VISTA, shows significant promise for combination
therapy with standard chemotherapeutic agents. The protocols outlined in this document
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provide a framework for the preclinical evaluation of these combinations in syngeneic mouse
models. The data presented for combinations with docetaxel and cyclophosphamide
demonstrate the potential for synergistic anti-tumor activity. Future studies exploring
combinations with other chemotherapy agents, particularly platinum-based drugs, will be crucial
in further defining the clinical potential of CA-170.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b061668?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30941773/
https://pubmed.ncbi.nlm.nih.gov/30941773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8187357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8187357/
https://www.curis.com/wp-content/uploads/2019/10/Aurigene_PD-L1-VISTA_PD-L1-TIM3_AACR_2016.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10027707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10027707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10027707/
https://www.benchchem.com/product/b061668#ca-170-in-combination-with-chemotherapy-preclinical-models
https://www.benchchem.com/product/b061668#ca-170-in-combination-with-chemotherapy-preclinical-models
https://www.benchchem.com/product/b061668#ca-170-in-combination-with-chemotherapy-preclinical-models
https://www.benchchem.com/product/b061668#ca-170-in-combination-with-chemotherapy-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b061668?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

